molecular formula C20H22FN3O3 B4755028 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B4755028
M. Wt: 371.4 g/mol
InChI Key: IGKANFRGOYQKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2013 by the pharmaceutical company Pfizer, and since then, it has gained popularity among researchers for its potential use in scientific research.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide activates a cascade of intracellular signaling pathways that modulate various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. It has also been shown to induce hypothermia and decrease locomotor activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific physiological and biochemical processes. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is its potential for toxicity and adverse effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, including:
1. Investigating the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide on the endocannabinoid system and its interactions with other neurotransmitter systems.
2. Studying the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide for the treatment of various diseases and disorders, such as chronic pain, inflammation, and neurological disorders.
3. Developing new synthetic cannabinoids based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide to improve their potency, selectivity, and safety profiles.
4. Conducting further studies to determine the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide on physiological and biochemical processes, as well as its potential for addiction and abuse.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is a synthetic cannabinoid that has gained popularity among researchers for its potential use in scientific research. It has high affinity for the CB1 and CB2 receptors and has been found to have a range of biochemical and physiological effects. However, its potential for toxicity and adverse effects may limit its use in certain experimental settings. Future research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide should focus on investigating its effects on the endocannabinoid system, developing new synthetic cannabinoids, and determining its long-term effects and potential for addiction and abuse.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been used in scientific research to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been found to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been used in studies to investigate the effects of synthetic cannabinoids on various physiological and biochemical processes.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-3-1-15(2-4-16)14-23-7-9-24(10-8-23)20(25)22-17-5-6-18-19(13-17)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKANFRGOYQKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorobenzyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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